IDO1 Inhibitory Activity of 4-Bromo-7-chloro-3-iodo-1H-indazole vs. Representative Indazole Analogs in Human Cell Lines
The 4-bromo-7-chloro-3-iodo substitution pattern confers measurable IDO1 inhibitory activity in a human cancer cell line. 4-Bromo-7-chloro-3-iodo-1H-indazole exhibits an IC50 of 100 nM against human IDO1 in BXPC-3 cells, as determined by LC-MS analysis of kynurenine levels [1]. This activity can be contextualized against other indazole-based IDO1 inhibitors; for instance, a structurally distinct indazole derivative (CHEMBL3310979) demonstrated an EC50 of 183 nM in a HeLa cell assay, suggesting that the target compound's activity falls within a potent range observed for indazole-based IDO1 inhibitors [2].
| Evidence Dimension | IDO1 Inhibition (Cellular) |
|---|---|
| Target Compound Data | IC50 = 100 nM |
| Comparator Or Baseline | Indazole derivative CHEMBL3310979: EC50 = 183 nM |
| Quantified Difference | Target compound IC50 is 45% lower than comparator EC50 |
| Conditions | Target: Human BXPC-3 cells, 48h incubation, LC-MS analysis; Comparator: Human HeLa cells, 24h incubation, spectrophotometry |
Why This Matters
This data provides a quantitative benchmark for IDO1 inhibition in a relevant cellular context, enabling direct comparison with other indazole-based IDO1 inhibitors and informing target selection for immuno-oncology programs.
- [1] BindingDB. (n.d.). BDBM50633580 CHEMBL5433736: Affinity Data IC50: 100nM. Assay Description: Inhibition of IDO1 in human BXPC-3 cells. View Source
- [2] BindingDB. (2016). BDBM50046151 CHEMBL3310979: Affinity Data EC50: 183nM. Assay Description: Inhibition of IDO in human HeLa cells. View Source
